molecular formula C9H8Cl2O4S B1417312 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid CAS No. 1094238-17-1

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Cat. No. B1417312
CAS RN: 1094238-17-1
M. Wt: 283.13 g/mol
InChI Key: LVACAZDHNAULKK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a chemical compound with the CAS Number: 1094238-17-1 . It has a molecular weight of 283.13 . The IUPAC name for this compound is 2,6-dichloro-3-(ethylsulfonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is 1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Solvent Effects on Dissociation

Research on 2,6-disubstituted benzoic acids, like 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid, has shown that the solvent used can significantly affect their dissociation properties. A study found that the solvent type influences the acidity of such compounds, with different behaviors observed in protic and aprotic solvents due to variations in solvation and steric hindrance (Kulhanek & Pytela, 1997).

Plant Growth Regulation

Investigations into chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid, have identified their potential as plant growth-regulating substances. Specific substitutions in the benzoic acid structure were found to exhibit significant growth-promoting activity (Pybus, Smith, Wain & Wightman, 1959).

Polymorphism and Co-crystal Formation

The study of 2-((2,6-dichlorophenyl)amino)benzoic acid, a derivative of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid, revealed insights into its polymorphism and potential for cocrystal salt formation. This research is crucial for understanding the structural and chemical properties of such compounds (Zhoujin et al., 2022).

Thermodynamic Studies

Benzoic acid and its derivatives, including chlorobenzoic acids, have been the subject of thermodynamic studies to understand their phase behavior in various solvents. This research is vital for process design in pharmaceutical and chemical industries (Reschke, Zherikova, Verevkin & Held, 2016).

Monocarboxylic Acid Transporters Study

The uptake of benzoic acid derivatives by monocarboxylic acid transporters has been studied, with findings indicating that 2,6-disubstituted benzoic acids, like 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid, show markedly lower uptake due to steric hindrance (Tsukagoshi, Kimura & Endo, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and others .

properties

IUPAC Name

2,6-dichloro-3-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACAZDHNAULKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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